molecular formula C10H18N4O7 B12550995 Glycyl-L-serylglycyl-L-serine CAS No. 176861-66-8

Glycyl-L-serylglycyl-L-serine

Cat. No.: B12550995
CAS No.: 176861-66-8
M. Wt: 306.27 g/mol
InChI Key: DCLZGSLGFMUQQP-WDSKDSINSA-N
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Description

Glycyl-L-serylglycyl-L-serine is a dipeptide composed of glycine and serine residues. This compound is of interest due to its potential physiological and biochemical roles, particularly in protein synthesis and metabolism. It is a white crystalline powder that is highly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .

Scientific Research Applications

Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.

Properties

CAS No.

176861-66-8

Molecular Formula

C10H18N4O7

Molecular Weight

306.27 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1

InChI Key

DCLZGSLGFMUQQP-WDSKDSINSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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